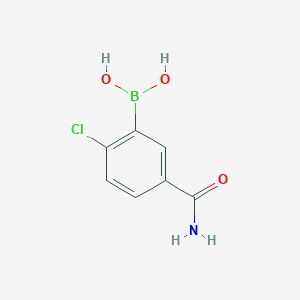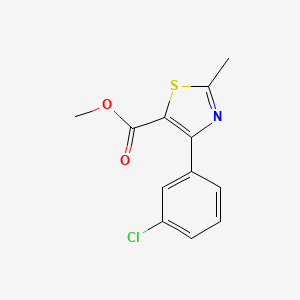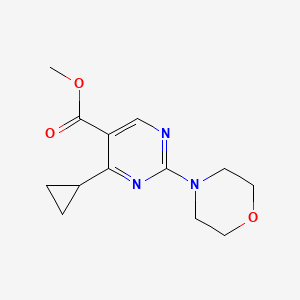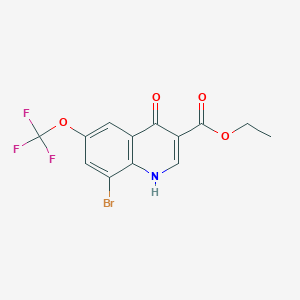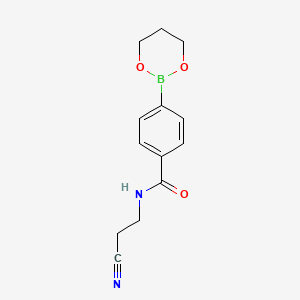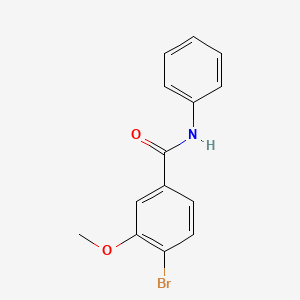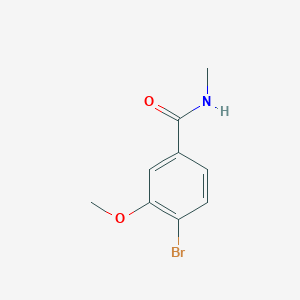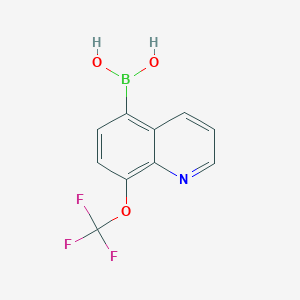
8-Trifluoromethoxyquinoline-5-boronic acid
描述
Synthesis Analysis
The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid involves various chemical reactions. One of the key reactions involved is the Suzuki-Miyaura coupling, which is a versatile tool for forming carbon-carbon bonds, a fundamental step in the synthesis of many complex molecules.Molecular Structure Analysis
The molecular formula of 8-Trifluoromethoxyquinoline-5-boronic acid is C10H7BF3NO3 . It consists of a quinoline ring with a trifluoromethoxy group at the 8th position and a boronic acid group at the 5th position .Chemical Reactions Analysis
Boronic acids, such as 8-Trifluoromethoxyquinoline-5-boronic acid, can participate in Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.Physical And Chemical Properties Analysis
8-Trifluoromethoxyquinoline-5-boronic acid has a molecular weight of 256.98 . It is a solid at room temperature . The predicted boiling point is 378.6±52.0 °C .科学研究应用
pH-Sensing Properties
8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives have been synthesized and characterized, demonstrating OFF-ON-OFF type of pH-sensing properties. This feature is attributed to photoinduced intramolecular electron transfer, making these compounds the first of their kind for pH-dependent fluorescent sensors. The fluorescence properties depend on the molecular structure, providing insight into the effect of configuration on such properties (Chen et al., 2011).
Heavy Metal Ion Sensing
A novel 8-hydroxyquinoline derivative with appended boron-dipyrromethene function displays Hg2+-selective fluoroionophoric properties. It efficiently quenches fluorescence with Hg2+ ions and changes the color of the solution visibly, demonstrating its potential as a selective chromogenic and fluorescent sensor for heavy metal ions (Moon et al., 2004).
Luminescence Properties
Studies on boron complexes with 8-hydroxyquinolin-5-sulfonate have revealed interesting luminescence properties. These complexes exhibit bluish-green emission in the solution and demonstrate positive solvatofluorochromism due to intramolecular charge transfer. Theoretical studies and spectroscopic analysis provide valuable insights into the emission behavior of these complexes (Ruelas-Álvarez et al., 2022).
Electroluminescent Properties
Luminescent organoboron complexes featuring substituted 8-quinolinolates as chelating ligands have been synthesized, showing potential for electroluminescent applications. These complexes exhibit unique electronic and electroluminescent properties, making them suitable for use in light-emitting devices (Kappaun et al., 2006).
High Affinity for Diols
Isoquinolinylboronic acids have shown high affinities for diol-containing compounds at physiological pH, indicating potential for applications in sensors. This research uncovers the binding abilities of these boronic acids, coupled with significant fluorescence changes, enhancing our understanding of boronic acid-diol interactions (Cheng et al., 2010).
安全和危害
8-Trifluoromethoxyquinoline-5-boronic acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
属性
IUPAC Name |
[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZERWIWJDFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674737 | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Trifluoromethoxyquinoline-5-boronic acid | |
CAS RN |
1072951-46-2 | |
| Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)
![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)
![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)
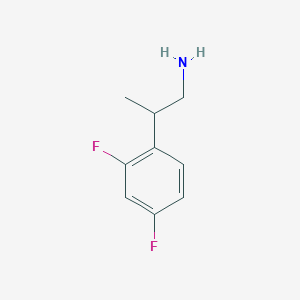
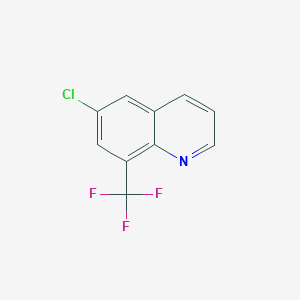
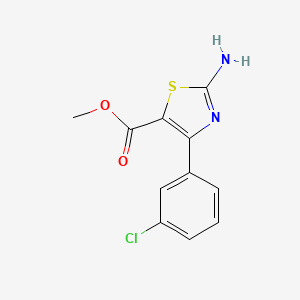
![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)
